Gonadorelin monoacetate

Description

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198161 | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-08-5, 499785-55-6, 71447-49-9 | |

| Record name | Gonadorelin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Action of Gonadorelin Monoacetate on Pituitary Gonadotrophs

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gonadorelin monoacetate, a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), is a cornerstone in the modulation of the reproductive axis.[1][2] Its therapeutic and diagnostic efficacy hinges on its precise interaction with pituitary gonadotrophs, the specialized cells of the anterior pituitary.[3][4][5] This guide provides a detailed elucidation of the molecular mechanisms initiated by this compound, from receptor binding to the intricate signaling cascades that govern the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). We will explore the causality behind these pathways and present validated experimental protocols for their investigation, offering a robust framework for researchers in reproductive biology and pharmacology.

Introduction: The Central Role of Gonadorelin in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The reproductive health of mammals is governed by the tightly regulated hypothalamic-pituitary-gonadal (HPG) axis. At the apex of this system, the hypothalamus secretes GnRH in a pulsatile manner.[6] this compound functions as a GnRH agonist, mimicking this natural pulsatility to stimulate the anterior pituitary.[1] The primary targets within the pituitary are the gonadotroph cells, which comprise approximately 7-10% of the anterior pituitary cell population.[7] Upon stimulation by Gonadorelin, these cells orchestrate the synthesis and release of LH and FSH, hormones essential for regulating gonadal steroidogenesis and gametogenesis.[4][8][9] Understanding the precise mechanism of Gonadorelin's action on these cells is fundamental to its clinical application in treating infertility, hypogonadism, and certain hormone-dependent cancers.[1][3]

The Gonadotropin-Releasing Hormone Receptor (GnRHR): The Gateway to Cellular Action

The biological activity of Gonadorelin is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[8][10] This interaction is the critical first step that translates the extracellular hormonal signal into an intracellular response.

Receptor Binding and Activation

Gonadorelin binds with high affinity to the GnRHR on the plasma membrane of gonadotrophs.[3][5] This binding event induces a conformational change in the receptor, enabling it to act as a guanine nucleotide exchange factor (GEF) for associated heterotrimeric G-proteins.[8][9] Specifically, the GnRHR is primarily coupled to the Gq/11 family of G-proteins.[8][11]

The Criticality of Pulsatile Administration

The physiological effects of Gonadorelin are profoundly dependent on its administration pattern.

-

Pulsatile Administration: Mimicking the natural, intermittent secretion of GnRH by the hypothalamus, this pattern stimulates the synthesis and secretion of LH and FSH.[3][12] This is the desired effect for treating conditions like hypothalamic amenorrhea.[5]

-

Continuous Administration: Prolonged, non-pulsatile exposure to Gonadorelin leads to a paradoxical downregulation. This process involves receptor desensitization and internalization, ultimately suppressing the release of LH and FSH.[3][5] This inhibitory effect is therapeutically exploited in conditions like endometriosis and prostate cancer.

The Primary Signaling Cascade: From G-Protein to Second Messengers

Upon Gonadorelin binding, the activated GnRHR triggers a well-defined intracellular signaling cascade, predominantly through the Gq/11 pathway.[8][11] This cascade amplifies the initial signal, leading to a robust cellular response.

-

G-Protein Activation: The Gonadorelin-bound GnRHR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the GTP-bound Gαq/11 subunit from the Gβγ dimer.[13]

-

Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit directly binds to and activates the enzyme Phospholipase C-β (PLCβ).[14][15]

-

Generation of Second Messengers: Activated PLCβ cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[2][11][14]

-

Intracellular Calcium (Ca²⁺) Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, causing a rapid and significant release of stored Ca²⁺ from the ER into the cytoplasm.[2][10][14]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺ levels, recruits and activates Protein Kinase C (PKC) isoforms.[2][10][11] PKC then phosphorylates a multitude of target proteins, modulating their activity.

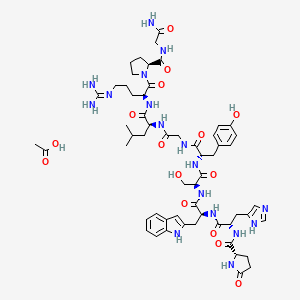

Caption: Primary signaling cascade of Gonadorelin in pituitary gonadotrophs.

Downstream Consequences: Gonadotropin Synthesis and Exocytosis

The rise in intracellular Ca²⁺ and the activation of PKC are the pivotal events that translate the initial signal into the primary physiological functions of the gonadotroph: the synthesis and secretion of LH and FSH.

Gonadotropin Secretion (Exocytosis)

The sharp increase in cytosolic Ca²⁺ concentration is the principal trigger for the exocytosis of gonadotropins.[14] Exocytosis is detected when intracellular Ca²⁺ levels rise above approximately 300 nM.[16] This calcium influx facilitates the fusion of secretory granules containing pre-synthesized LH and FSH with the gonadotroph's plasma membrane, leading to their immediate release into the bloodstream. PKC activation further sensitizes the secretory machinery to Ca²⁺, making the process more efficient.[10][16]

Gonadotropin Synthesis

While secretion represents the release of stored hormones, sustained stimulation by Gonadorelin also upregulates the synthesis of new gonadotropins. This is a more prolonged process mediated by the activation of various mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which are downstream of PKC.[11] These activated MAPKs translocate to the nucleus, where they phosphorylate and activate transcription factors.[11] This results in increased transcription of the genes for the common α-subunit and the hormone-specific LHβ and FSHβ subunits, ensuring the replenishment of hormonal stores.[12]

Differential Regulation by Pulse Frequency

An important aspect of gonadotroph function is the differential regulation of LH and FSH synthesis and release, which is largely governed by the frequency of GnRH (and therefore Gonadorelin) pulses.

-

High-Frequency Pulses: Preferentially stimulate the synthesis and secretion of LH.[12]

-

Low-Frequency Pulses: Favor the synthesis and secretion of FSH.[12]

This frequency-dependent regulation allows for precise control over the menstrual cycle and spermatogenesis.

| Signaling Event | Key Molecules | Primary Outcome | Citations |

| Receptor Binding | Gonadorelin, GnRHR | Activation of Gq/11 G-Protein | [3],[8] |

| Second Messenger Production | PLC, PIP2, IP3, DAG | IP3 and DAG generation | [11],[14],[2] |

| Calcium Mobilization | IP3, ER | Rapid increase in cytosolic [Ca²⁺] | [10],[14] |

| Kinase Activation | DAG, Ca²⁺, PKC | Phosphorylation of target proteins | [11],[10] |

| Hormone Secretion | Increased [Ca²⁺] | Exocytosis of stored LH and FSH | [14],[16] |

| Hormone Synthesis | PKC, MAPKs | Increased transcription of gonadotropin subunit genes | [11],[12] |

Key Experimental Methodologies: A Guide for In-Vitro Investigation

Validating and quantifying the effects of this compound requires robust experimental protocols. The following methodologies provide a framework for studying the key aspects of its mechanism of action in a laboratory setting, often using primary pituitary cell cultures or immortalized gonadotrope cell lines like LβT2 and αT3-1.[9]

Caption: General experimental workflow for studying Gonadorelin's effects.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ka) and specificity of this compound for the GnRH receptor. This is crucial for characterizing novel GnRH analogs.

Causality: This assay directly measures the primary interaction between the ligand and its receptor. By using a radioactively labeled high-affinity ligand (like a radioiodinated superagonist analog), one can competitively displace it with unlabeled Gonadorelin. The concentration of Gonadorelin required to displace 50% of the radioligand (IC50) is inversely related to its binding affinity.[17]

Methodology:

-

Preparation: Prepare pituitary membrane homogenates from animal models or from cells expressing the GnRHR.

-

Incubation: In a series of tubes, incubate a constant amount of membrane preparation with a fixed concentration of a radioiodinated GnRH superagonist.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

-

Equilibration: Incubate the mixture at 4°C until equilibrium is reached.

-

Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters. The membranes with bound radioligand are retained on the filter.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of Gonadorelin. Use non-linear regression to calculate the IC50, which can then be used to determine the equilibrium association constant (Ka).

Protocol: Intracellular Calcium ([Ca²⁺]i) Measurement

Objective: To visualize and quantify the mobilization of intracellular calcium following stimulation with Gonadorelin.

Causality: This protocol directly assesses the functional consequence of GnRHR activation and IP3 production. The use of ratiometric fluorescent dyes like Fura-2 allows for accurate measurement of [Ca²⁺]i, independent of variables like cell number or dye loading concentration.[18][19]

Methodology:

-

Cell Preparation: Plate gonadotroph cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emissions at ~510 nm.[19][20]

-

Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.

-

Stimulation: Add a known concentration of this compound to the dish while continuously recording the fluorescence.

-

Data Analysis: The ratio of fluorescence intensity at the two excitation wavelengths is directly proportional to the intracellular calcium concentration. Plot the F340/F380 ratio over time to visualize the calcium transient (the initial peak from ER release and any subsequent plateau phase).

Protocol: Quantification of LH and FSH Secretion (ELISA)

Objective: To measure the amount of LH and FSH released into the cell culture medium by gonadotrophs following stimulation.

Causality: This assay quantifies the ultimate physiological output—hormone secretion. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method that uses antibodies to capture and detect the target hormones.

Methodology:

-

Cell Culture and Stimulation: Plate gonadotroph cells and allow them to adhere. Replace the medium with a fresh, serum-free medium. Add different concentrations of this compound and incubate for a defined period (e.g., 1-4 hours).

-

Sample Collection: Carefully collect the cell culture supernatant, which now contains the secreted hormones. Centrifuge briefly to remove any detached cells.

-

ELISA Procedure:

-

Coating: Coat the wells of a 96-well plate with a specific capture antibody against either LH or FSH.

-

Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., bovine serum albumin).

-

Sample Incubation: Add the collected supernatants and a series of known standards to the wells. The capture antibody will bind the hormone present in the sample.

-

Detection: Add a second, enzyme-linked detection antibody that binds to a different epitope on the hormone.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the detection antibody to produce a colored product.

-

-

Measurement: Use a microplate reader to measure the absorbance of the color in each well.

-

Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of LH or FSH in the experimental samples.

Conclusion

The mechanism of action of this compound on pituitary gonadotrophs is a sophisticated and tightly regulated process. It begins with binding to a specific GPCR, which triggers the Gq/11-PLC-IP3/DAG signaling pathway. This cascade culminates in a sharp rise in intracellular calcium and the activation of PKC, which work in concert to drive the immediate secretion and subsequent synthesis of LH and FSH. The nuances of this pathway, particularly its dependence on the pulsatility of the stimulus, are critical for its diverse therapeutic applications. The experimental protocols detailed herein provide a validated roadmap for researchers to further investigate this fundamental neuroendocrine system, paving the way for the development of more refined and targeted therapies for reproductive disorders.

References

-

Dr. Mike Todoric. (2020). Gonadotropins | Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH). Retrieved from [Link]

-

GSEA. (n.d.). Human Gene Set: KEGG_GNRH_SIGNALING_PATHWAY. Retrieved from [Link]

-

Stojilkovic, S. S., Bjelobaba, I., & Zemkova, H. (2013). GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands. Frontiers in Endocrinology, 4, 126. Retrieved from [Link]

-

Thackray, V. G. (2013). GnRH—A Key Regulator of FSH. Endocrinology, 154(12), 4475–4477. Retrieved from [Link]

-

Wikipedia. (n.d.). Gonadorelin. Retrieved from [Link]

-

Cleveland Clinic. (2022). Gonadotropin-Releasing Hormone (GnRH). Retrieved from [Link]

-

Clarke, I. J. (2024). Physiology of GnRH and Gonadotrophin Secretion. In Endotext. MDText.com, Inc. Retrieved from [Link]

-

Lannes, B., L'Hôte, D., & Counis, R. (2014). Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway?. Frontiers in Endocrinology, 5, 125. Retrieved from [Link]

-

McArdle, C. A., & Flanagan, C. A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 289. Retrieved from [Link]

-

Stojilkovic, S. S., Bjelobaba, I., & Zemkova, H. (2013). GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands. National Institutes of Health. Retrieved from [Link]

-

Ruf-Zamojski, F., & Sealfon, S. C. (2012). GnRH signaling, the gonadotrope and endocrine control of fertility. Progress in Molecular Biology and Translational Science, 111, 1–47. Retrieved from [Link]

-

Mellon, P. L., Windle, J. J., & Weiner, R. I. (1995). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using nRH Receptor-Expressing Pituitary Cell Lines*. Endocrine Reviews, 16(6), 764–772. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gonadorelin Acetate?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gonadorelin. PubChem Compound Summary for CID 638793. Retrieved from [Link]

-

Tse, A., & Hille, B. (1994). Cyclic Ca2+ changes in intracellular stores of gonadotropes during gonadotropin-releasing hormone-stimulated Ca2+ oscillations. Proceedings of the National Academy of Sciences, 91(1), 58-62. Retrieved from [Link]

-

Iwashita, M., Mimura, K., Adachi, H., Takeda, Y., & Sakamoto, S. (1994). Effects of GnRH on protein kinase C activity, Ca2+ mobilization and steroidogenesis of human granulosa cells. Human Reproduction, 9(5), 791-796. Retrieved from [Link]

-

Kraus, S., Naor, Z., & Seger, R. (2001). Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor. Archives of Medical Research, 32(6), 499-509. Retrieved from [Link]

-

Liu, F., Usui, I., Evans, L. G., Austin, D. A., Mellon, P. L., Olefsky, J. M., & Webster, N. J. (2002). Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells. The Journal of Biological Chemistry, 277(35), 32099-32108. Retrieved from [Link]

-

respectable authors. (2018). Gonadotropin-Releasing Hormone Receptor Signaling and Functions. Frontiers in Endocrinology. Retrieved from [Link]

-

Stojilkovic, S. S., Zemkova, H., & Van Goor, F. (2005). Ion Channels and Signaling in the Pituitary Gland. Physiological Reviews, 85(3), 819-872. Retrieved from [Link]

-

Oncohema Key. (2017). Gonadotropins—Regulation of Synthesis and Secretion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, G Protein Coupled Receptors. StatPearls. Retrieved from [Link]

-

Fromme, B. J., Katz, A. A., Roeske, R. W., Millar, R. P., & Flanagan, C. A. (2001). Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. Biochemical and Biophysical Research Communications, 284(2), 479-485. Retrieved from [Link]

-

Naor, Z. (1990). Signal Transduction Mechanisms of Ca Mobilizing Hormones: The Case of GnRH. Endocrine Reviews, 11(3), 326-353. Retrieved from [Link]

-

Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

-

KEGG. (n.d.). GnRH signaling pathway. Retrieved from [Link]

-

Cheng, K. W., & Leung, P. C. (2000). The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor. Canadian Journal of Physiology and Pharmacology, 78(12), 1029-1043. Retrieved from [Link]

-

Clayton, R. N., & Shakespear, R. A. (1978). Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay. Endocrinology, 103(4), 1528–1531. Retrieved from [Link]

-

Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). Gonadotropin-releasing hormone (GnRH)-based protocols. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO). Retrieved from [Link]

-

ACEA Biosciences, Inc. (2017). Live Technical Webinar: Measuring Calcium Flux by Flow Cytometry. YouTube. Retrieved from [Link]

-

Oktay, K., SFN, & SFN, S. (2015). Characterization of the Gonadotropin Releasing Hormone Receptor (GnRHR) Expression and Activity in the Female Mouse Ovary. PLoS ONE, 10(10), e0140416. Retrieved from [Link]

-

Iervolino, I., & Di Spiezio Sardo, A. (2011). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update, 17(6), 823–840. Retrieved from [Link]

-

Tomic, M., & Stojilkovic, S. S. (1995). Simultaneous measurements of exocytosis and intracellular calcium concentration with fluorescent indicators in single pituitary gonadotropes. Endocrinology, 136(3), 1335-1338. Retrieved from [Link]

-

PhysioViva. (2011). G-Protein Coupled Hormone Signal Transduction. YouTube. Retrieved from [Link]

Sources

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 3. bachem.com [bachem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gonadotropins—Regulation of Synthesis and Secretion | Oncohema Key [oncohemakey.com]

- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]

- 11. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 14. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. berthold.com [berthold.com]

- 19. Simultaneous measurements of exocytosis and intracellular calcium concentration with fluorescent indicators in single pituitary gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of GnRH on protein kinase C activity, Ca2+ mobilization and steroidogenesis of human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Gonadorelin Monoacetate on LH and FSH Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Orchestrator of the Reproductive Axis

Gonadorelin monoacetate, a synthetic analogue of the endogenous decapeptide Gonadotropin-Releasing Hormone (GnRH), stands as a cornerstone in the study and manipulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its principal action is to stimulate the anterior pituitary gland to synthesize and release the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] These hormones, in turn, are indispensable for regulating steroidogenesis and gametogenesis in the gonads.[1] A comprehensive understanding of Gonadorelin's in vitro effects is paramount for researchers in reproductive biology, endocrinology, and pharmacology, as it provides a controlled environment to dissect the molecular intricacies of gonadotropin regulation. This guide offers an in-depth exploration of the mechanisms of action, experimental methodologies to assess its efficacy, and the nuanced signaling pathways that govern its biological response.

The Dichotomy of Pulsatility: The Master Switch of Gonadotropin Release

A pivotal concept in understanding Gonadorelin's action is the critical importance of its administration pattern. The physiological secretion of GnRH is pulsatile, and mimicking this pulsatility in vitro is essential for sustained gonadotropin release.[6]

-

Pulsatile Administration: Intermittent exposure of pituitary gonadotrophs to Gonadorelin promotes the synthesis and secretion of both LH and FSH.[6] The frequency of these pulses can differentially regulate the two gonadotropins; rapid pulses favor LH synthesis and release, while slower frequencies preferentially stimulate FSH production.[6] This frequency-dependent regulation allows for the fine-tuning of the LH to FSH ratio.

-

Continuous Administration: In stark contrast, continuous exposure of gonadotrophs to Gonadorelin leads to a biphasic response. An initial, transient surge in LH and FSH release is followed by a profound suppression.[7] This desensitization is a consequence of the downregulation of GnRH receptors on the pituitary cells, rendering them refractory to further stimulation.[6][7] This phenomenon is the basis for the clinical use of long-acting GnRH agonists in conditions requiring gonadal suppression.

Mechanism of Action: A Symphony of Intracellular Signaling

Gonadorelin exerts its effects by binding to high-affinity G-protein coupled receptors (GPCRs) on the surface of pituitary gonadotrophs. This binding event initiates a cascade of intracellular signals, primarily through the Gαq/11 subunit, activating the Phospholipase C (PLC) pathway.

The key downstream signaling events include:

-

Hydrolysis of PIP2: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This initial spike in intracellular calcium is a critical trigger for the exocytosis of pre-synthesized LH and FSH.

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Multiple PKC isoforms are expressed in gonadotrophs, including conventional (PKCα, PKCβII), novel (PKCδ, PKCε, PKCθ), and atypical (PKCι/λ) isoforms, each potentially playing distinct roles in gonadotropin synthesis and release.

-

MAPK Pathway Activation: The signaling cascade further engages the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) 1/2. Activation of ERK is crucial for the transcription of the common α-subunit and the specific β-subunits of LH and FSH, thus promoting the de novo synthesis of these hormones.

Below is a diagrammatic representation of the GnRH receptor signaling pathway:

Caption: GnRH Receptor Signaling Pathway in Pituitary Gonadotrophs.

Experimental Protocols for In Vitro Assessment

To rigorously evaluate the effects of this compound on LH and FSH release, a series of well-defined in vitro experiments are essential. The following protocols provide a comprehensive workflow from primary cell culture to hormone quantification.

Experimental Workflow Overview

Caption: Workflow for in vitro analysis of Gonadorelin's effects.

Primary Pituitary Cell Culture

This protocol outlines the isolation and culture of primary pituitary cells, providing a physiologically relevant model to study Gonadorelin's effects.

Materials:

-

Anterior pituitary glands (e.g., from adult female rats in diestrus)

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Trypsin (0.25%)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

-

Penicillin-Streptomycin solution

-

Collagenase (Type I)

-

Culture plates (e.g., 24-well plates)

Step-by-Step Methodology:

-

Isolation: Aseptically dissect anterior pituitary glands and place them in ice-cold sterile HBSS.

-

Washing: Wash the glands three times with fresh, cold HBSS to remove any contaminants.

-

Mincing: Finely mince the pituitary tissue using sterile scalpel blades in a petri dish containing a small volume of HBSS.

-

Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing a solution of 0.25% trypsin and 0.1% collagenase in HBSS. Incubate at 37°C for 15-20 minutes with gentle agitation.

-

Dissociation: Add DNase I to a final concentration of 10 µg/mL to prevent cell clumping. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Inactivation: Add an equal volume of DMEM containing 10% FBS to inactivate the trypsin.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

-

Cell Counting and Plating: Determine cell viability and number using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density (e.g., 2.5 x 10^5 cells/well in a 24-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Acclimatization: Allow the cells to adhere and recover for 48-72 hours before initiating Gonadorelin treatment.

This compound Treatment

a) Static Culture for Dose-Response and Time-Course Analysis

This method is suitable for determining the concentration-dependent and time-dependent effects of Gonadorelin.

Materials:

-

Cultured primary pituitary cells

-

This compound stock solution (sterile, of known concentration)

-

Serum-free DMEM

Step-by-Step Methodology:

-

Preparation: Twenty-four hours before treatment, replace the culture medium with serum-free DMEM to minimize the influence of serum factors.

-

Dose-Response:

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve a range of final concentrations (e.g., 10^-11 M to 10^-7 M).

-

Aspirate the medium from the wells and add the different concentrations of Gonadorelin. Include a vehicle control (serum-free DMEM without Gonadorelin).

-

Incubate for a fixed period (e.g., 4 hours).

-

-

Time-Course:

-

Treat the cells with a fixed, effective concentration of Gonadorelin (determined from the dose-response experiment).

-

Collect the supernatant at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

-

Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well and store at -80°C until analysis.

b) Perifusion System for Pulsatile vs. Continuous Administration

A perifusion system allows for the dynamic administration of Gonadorelin, closely mimicking the in vivo environment.

Materials:

-

Perifusion chambers

-

Peristaltic pump

-

Cultured pituitary cells on microcarrier beads (e.g., Cytodex)

-

This compound solutions for pulsatile and continuous delivery

-

Fraction collector

Step-by-Step Methodology:

-

Cell Preparation: Culture pituitary cells on microcarrier beads until they reach the desired confluence.

-

Chamber Loading: Load the cell-coated beads into the perifusion chambers.

-

Equilibration: Equilibrate the system by perifusing with basal medium (e.g., serum-free DMEM) at a constant flow rate (e.g., 0.2 mL/min) for a defined period to establish a stable baseline.

-

Treatment:

-

Pulsatile: Administer short pulses of Gonadorelin (e.g., 5 minutes) at regular intervals (e.g., every 60 minutes) using the peristaltic pump.

-

Continuous: Switch to a medium containing a constant concentration of Gonadorelin and perifuse continuously.

-

-

Fraction Collection: Collect the perfusate in fractions at regular intervals (e.g., every 5-10 minutes) using a fraction collector.

-

Sample Storage: Store the collected fractions at -80°C until hormone analysis.

Quantification of LH and FSH by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying LH and FSH concentrations in the collected cell culture supernatants or perfusates.

Materials:

-

Commercial ELISA kits for rat/mouse LH and FSH (ensure species-specificity)

-

Collected supernatant/perfusate samples

-

Microplate reader

Step-by-Step Methodology:

-

Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Standard Curve: Create a standard curve by performing serial dilutions of the provided LH and FSH standards.

-

Sample Loading: Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubation: Incubate the plate as per the kit's instructions to allow the hormones to bind to the capture antibodies.

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Detection Antibody: Add the enzyme-linked detection antibody and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution, which will react with the enzyme to produce a color change.

-

Stop Solution: Add the stop solution to terminate the reaction.

-

Absorbance Reading: Read the absorbance of each well at the specified wavelength using a microplate reader.

-

Calculation: Calculate the concentration of LH and FSH in the samples by interpolating their absorbance values from the standard curve.

Data Presentation: Quantifying the In Vitro Response

The following tables summarize representative quantitative data on the effects of Gonadorelin on LH and FSH release.

Table 1: Illustrative Dose-Response of Gonadorelin on LH and FSH Release from Static Primary Pituitary Cell Cultures

| Gonadorelin Conc. (M) | LH Release (ng/mL) | FSH Release (ng/mL) |

| 0 (Control) | 5.2 ± 0.8 | 10.5 ± 1.5 |

| 10⁻¹¹ | 12.6 ± 1.5 | 18.3 ± 2.1 |

| 10⁻¹⁰ | 25.8 ± 3.1 | 32.7 ± 4.0 |

| 10⁻⁹ | 48.9 ± 5.5 | 55.1 ± 6.2 |

| 10⁻⁸ | 65.3 ± 7.2 | 68.9 ± 7.5 |

| 10⁻⁷ | 68.1 ± 7.5 | 70.2 ± 8.1 |

Note: Data are presented as mean ± SEM and are hypothetical, based on typical experimental outcomes. The incubation time is 4 hours.

Table 2: Time-Course of LH Release from Perifused Ovariectomized Rat Pituitary Glands in Response to Continuous Gonadorelin Infusion

| Time (min) | Mean Rate of LH Secretion (µg/h) |

| 0-20 | Basal |

| 20-70 (Initial Phase) | 1.78 |

| 120-240 (Augmented Phase) | 3.92 |

Data adapted from an in vitro study on perifused pituitary glands from 72 h ovariectomized rats continuously infused with GnRH (12 ng/h).[8]

Conclusion: A Powerful Tool for Reproductive Research

The in vitro study of this compound provides an invaluable platform for elucidating the fundamental mechanisms of reproductive endocrinology. By employing robust experimental protocols, from primary pituitary cell culture to sensitive hormone quantification, researchers can dissect the intricate signaling pathways and the critical role of pulsatility in gonadotropin regulation. The insights gained from these in vitro models are instrumental in the development of novel therapeutics for a wide range of reproductive disorders and contribute to a deeper understanding of the delicate hormonal symphony that governs fertility.

References

-

Janssens, R., et al. (1998). Gonadotrophin-releasing hormone agonist dose-dependency of pituitary desensitization during controlled ovarian hyperstimulation in IVF. Human Reproduction, 13(9), 2386-2391. [Link]

- Ferring Pharmaceuticals. (2010).

-

Kim, S. H., et al. (2023). A Short-Duration Gonadotropin-Releasing Hormone Stimulation Test for the Diagnosis of Central Precocious Puberty. Medicina, 59(12), 2189. [Link]

- Messinger, K. G., & Clark, B. J. (1993). The in vitro perifused rat ovary: V. The significance of the follicle stimulating hormone and luteinizing hormone ratio on steroid release. Gynecological Endocrinology, 7(1), 13-17.

- Stojilkovic, S. S., & Catt, K. J. (1992). Calcium signaling and gonadotropin secretion. Endocrine Reviews, 13(2), 256-280.

- GeneMedics. (n.d.).

-

Turgeon, J. L., & Waring, D. W. (1990). Pituitary LH responsiveness to GnRH in vitro as related to GnRH receptor number. American Journal of Physiology-Endocrinology and Metabolism, 258(4), E637-E642. [Link]

- Clarke, I. J., & Cummins, J. T. (1982). The temporal relationship between gonadotropin releasing hormone (GnRH) and luteinizing hormone (LH) secretion in ovariectomized ewes. Endocrinology, 111(5), 1737-1739.

-

MacDonald, M. C., et al. (1993). The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. The Canadian Veterinary Journal, 34(11), 658-665. [Link]

- Filicori, M., et al. (1984). The Study of GnRH Control of Reproductive Function. In Recent Progress in Conception and Contraception (pp. 13-24). Springer, Berlin, Heidelberg.

- D'Occhio, M. J., et al. (2000). Reproductive responses of cattle to GnRH agonists. Animal Reproduction Science, 60-61, 433-442.

-

Schally, A. V., et al. (2020). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. Animals, 10(7), 1174. [Link]

Sources

- 1. ujms.net [ujms.net]

- 2. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Pituitary LH responsiveness to GnRH in vitro as related to GnRH receptor number - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: The Discovery and Engineering of Gonadorelin (GnRH)

Executive Summary: The "Holy Grail" of Neuroendocrinology

Before 1971, the "hypothalamic releasing factors" were theoretical constructs—physiological ghosts that controlled the pituitary but evaded chemical capture. The isolation of Gonadotropin-Releasing Hormone (GnRH) , originally termed Luteinizing Hormone-Releasing Hormone (LHRH), marked a paradigm shift in endocrinology. It bridged the gap between neurology and endocrinology, proving the brain regulates reproduction via chemical messengers.

This guide deconstructs the seminal work of the Schally and Guillemin laboratories, analyzing the "brute force" biochemistry required to isolate micrograms of peptide from tons of tissue. It further details how the elucidation of the decapeptide structure (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 ) enabled the rational design of super-agonists (Gonadorelin analogs) that are now standard-of-care in oncology and reproductive medicine.

The Isolation Protocol: Industrial-Scale Biochemistry

The discovery of GnRH is a case study in persistence. Because the peptide exists in picogram quantities within the hypothalamus, standard laboratory extraction methods were insufficient. The Schally lab (New Orleans) processed ~250,000 porcine hypothalami, while the Guillemin lab (Salk Institute) processed ~500,000 ovine hypothalami.

The "Brute Force" Extraction Workflow

The following protocol reconstructs the Schally method (1971), illustrating the causality behind each purification step.

Objective: Isolate LHRH activity from crude hypothalamic tissue. Starting Material: 165,000 pig hypothalami (approx. 2.5 tons of tissue).

| Step | Operation | Technical Rationale |

| 1 | Lyophilization & Defatting | Tissue is freeze-dried and washed with acetone/petroleum ether. Rationale: Removes lipids that interfere with aqueous extraction and proteases that degrade the peptide. |

| 2 | Acid Extraction | 2N Acetic Acid extraction. Rationale: LHRH is a basic peptide; acidic conditions solubilize it while precipitating high MW proteins. |

| 3 | Gel Filtration (Sephadex G-25) | Size-exclusion chromatography. Rationale: Separates the small peptide fraction (approx 1200 Da) from larger proteins and salts. |

| 4 | Phenol Extraction | Partitioning into phenol. Rationale: Exploits the peptide's specific solubility profile to remove carbohydrates and salts. |

| 5 | Counter-Current Distribution (CCD) | System: 0.1% Acetic Acid : Butanol : Pyridine (11:5:3). Rationale: The definitive separation technique of the pre-HPLC era. It separates molecules based on subtle differences in partition coefficients over hundreds of transfers. |

| 6 | Bioassay Validation | Ovariectomized rat LH release assay (RIA). Rationale: Chemical purity does not equal biological activity. Every fraction had to be injected into rats to track the "LHRH activity." |

Visualization of the Isolation Logic

Figure 1: The purification workflow used to isolate GnRH. Note the massive reduction in mass from tons of tissue to milligrams of pure substance.

Structural Elucidation & Synthesis

Once isolated, the challenge shifted to sequencing. In 1971, this was complicated by the fact that GnRH is N-terminally blocked (Pyroglutamic acid) and C-terminally amidated , preventing standard Edman degradation from working directly.

The Sequence

pGlu - His - Trp - Ser - Tyr - Gly - Leu - Arg - Pro - Gly - NH2 [1][2]

-

pGlu (Pyroglutamic acid): Formed by the cyclization of Glutamine. Confers resistance to aminopeptidases.

-

His-Trp: Critical for receptor activation (functional domain).

-

Gly-Leu (Pos 6-7): The "hinge" region, allowing the peptide to fold into a

-turn. -

Gly-NH2: C-terminal amide essential for receptor binding affinity.

Synthesis Verification

To prove the proposed structure was correct, the Schally team (specifically Matsuo and Baba) utilized Solid Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield. They synthesized the proposed sequence and demonstrated that the synthetic version (Gonadorelin) had identical biological potency to the natural extract. This fulfilled the classic criteria for chemical proof of structure.

Engineering Analogs: The Structure-Activity Relationship (SAR)

Native GnRH has a half-life (

To create therapeutic drugs (Gonadorelin analogs), researchers applied two specific modifications to the native backbone.

The "Super-Agonist" Design Rules

-

Position 6 Modification: Replacing the achiral Glycine with a bulky D-amino acid (e.g., D-Leu, D-Trp, D-Ser).

-

Position 10 Modification: Replacing Gly-NH2 with an Ethylamide (NHEt) or Aza-Gly moiety.

Comparative Data: Native vs. Analogs

| Compound | Sequence Modification | Half-Life | Potency (vs Native) | Clinical Use |

| Gonadorelin | Native Sequence | 2-4 min | 1x | Diagnostics / Pulsatile Therapy |

| Leuprolide | D-Leu at 6; Pro-NHEt at 9 | ~3 hours | 15-100x | Prostate Cancer, Endometriosis |

| Goserelin | D-Ser(tBu) at 6; Azgly at 10 | ~4 hours | 100x | Breast/Prostate Cancer (Implants) |

| Triptorelin | D-Trp at 6 | ~3-4 hours | 100x | PCa, Puberty suppression |

Visualizing the SAR Logic

Figure 2: Structure-Activity Relationship (SAR). Red nodes indicate metabolic weak points in the native hormone. Green nodes indicate the engineering strategy used to create Leuprolide and Goserelin.

Mechanistic Pathways: The Paradox of Agonists

Understanding why an agonist (which stimulates) is used to suppress sex hormones (chemical castration) requires understanding the receptor dynamics.

-

Pulsatile vs. Continuous: Native GnRH is released in pulses (every 60-90 mins). This pulsatility is required to replenish GnRH receptors (GnRHR) on the pituitary surface.

-

The Flare: Initial administration of a potent analog causes a massive release of LH/FSH (the "flare").

-

Desensitization: Continuous occupancy of the GnRHR by the long-acting analog causes the receptor to uncouple from the G-protein and internalize. This leads to a total shutdown of the axis (downregulation).

Intracellular Signaling (Gq/11 Pathway)

The GnRHR is a G-protein coupled receptor (GPCR) that lacks a C-terminal tail (unique among GPCRs), which influences its desensitization kinetics.

Figure 3: The GnRH signaling cascade.[5] Agonists initially hyper-activate this pathway before causing receptor internalization and uncoupling.

References

-

Schally, A. V., Arimura, A., Baba, Y., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications.

-

Matsuo, H., Baba, Y., Nair, R. M., Arimura, A., & Schally, A. V. (1971).[4] "Structure of the porcine LH- and FSH-releasing hormone. I. The proposed amino acid sequence." Biochemical and Biophysical Research Communications.

-

Burgus, R., Butcher, M., Amoss, M., et al. (1972). "Primary structure of the ovine hypothalamic luteinizing hormone-releasing factor (LRF)." Proceedings of the National Academy of Sciences.

-

Guillemin, R. (1977). "Peptides of the hypothalamus."[6][7] Nobel Lecture.

-

Karten, M. J., & Rivier, J. E. (1986). "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists." Endocrine Reviews.

-

Conn, P. M., & Crowley, W. F. (1994). "Gonadotropin-releasing hormone and its analogs." New England Journal of Medicine.

Sources

- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 2. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]

- 6. laskerfoundation.org [laskerfoundation.org]

- 7. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of the Gonadorelin Monoacetate Peptide

An In-Depth Technical Guide:

Foreword: A Hierarchical Approach to Peptide Certainty

In the realm of therapeutic peptides, the molecule's identity is inextricably linked to its three-dimensional structure. For Gonadorelin, a synthetic decapeptide identical to endogenous Gonadotropin-Releasing Hormone (GnRH), rigorous structural characterization is not merely a regulatory checkbox; it is the fundamental basis of its safety and efficacy.[1][2] An incomplete or erroneous structural assignment can lead to unforeseen immunogenicity, altered potency, or the presence of harmful impurities.

This guide eschews a simple checklist of tests. Instead, it presents an integrated, hierarchical strategy for the structural elucidation of Gonadorelin monoacetate. We will proceed logically from the definitive confirmation of its primary structure—the amino acid sequence—to the analysis of its solution conformation and the critical assessment of its purity. Each analytical technique is chosen for its specific contribution to the overall structural picture, and its results are cross-validated by orthogonal methods. This self-validating system ensures the highest degree of confidence in the final product, a principle that lies at the heart of robust drug development.

The following diagram illustrates the hierarchical and orthogonal approach that forms the foundation of this guide.

Caption: Integrated strategy for Gonadorelin characterization.

Part I: Elucidation of the Primary Structure – The Molecular Blueprint

The primary structure, the linear sequence of amino acids, is the most fundamental attribute of a peptide. An error here—a single substitution, deletion, or modification—creates an entirely new chemical entity. Our objective is to confirm the sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) and molecular mass of Gonadorelin with absolute certainty.

Mass Spectrometry (MS): The Gold Standard for Identity

Mass spectrometry is the cornerstone of peptide primary structure analysis due to its unparalleled accuracy and sensitivity.[3] We employ a two-stage MS approach: first, confirming the intact molecular weight of the entire peptide, and second, fragmenting the peptide to verify the sequence residue by residue.

Causality: Electrospray Ionization (ESI) is a soft ionization technique perfect for analyzing intact biomolecules without causing fragmentation. It allows us to measure the mass of the whole Gonadorelin molecule. Tandem MS (MS/MS) is then used to induce controlled fragmentation at the peptide bonds, generating a predictable ladder of fragments that serves as a fingerprint of the amino acid sequence.

| Parameter | Theoretical Value | Typical Observed Value |

| Molecular Formula (Peptide) | C₅₅H₇₅N₁₇O₁₃ | N/A |

| Monoisotopic Mass (Peptide) | 1181.56 Da | 1181.6 ± 1 Da[4] |

| Average Mass (Peptide) | 1182.31 Da | ~1182.3 Da[5] |

| Molecular Formula (Acetate Salt) | C₅₇H₇₉N₁₇O₁₅ | N/A |

| Average Mass (Acetate Salt) | 1242.36 Da | N/A[6] |

-

Sample Preparation: Dissolve this compound reference standard and test sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL. The acid is crucial for promoting ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Mass Range: m/z 400 - 1500

-

-

Data Interpretation: Deconvolute the resulting spectrum of multiply-charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) to obtain the zero-charge, neutral mass. The result must match the theoretical monoisotopic mass within a narrow tolerance (typically < 5 ppm).

-

Sample Preparation: Same as Protocol 1.

-

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Ion Trap) is required.

-

MS1 Stage: Isolate a prominent precursor ion of Gonadorelin (e.g., the [M+2H]²⁺ ion at m/z ~591.8).

-

MS2 Stage (Fragmentation): Subject the isolated precursor ion to Collision-Induced Dissociation (CID) using an inert gas (e.g., argon or nitrogen).

-

Data Acquisition: Scan the resulting fragment ions.

-

Data Interpretation: Analyze the MS/MS spectrum to identify the series of b-ions (N-terminal fragments) and y-ions (C-terminal fragments). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the complete sequence to be reconstructed and confirmed.

Caption: MS/MS fragmentation yielding b- and y-ions for sequencing.

Amino Acid Analysis (AAA): Orthogonal Stoichiometry

While MS provides sequence, AAA offers orthogonal confirmation of the amino acid composition and their relative ratios.[5] This is a self-validating step; if the amino acid stoichiometry is incorrect, the material cannot be Gonadorelin, regardless of the MS result.

Causality: The peptide is hydrolyzed to break all peptide bonds, releasing the constituent amino acids. These are then separated, derivatized (for detection), and quantified, typically by HPLC. The resulting molar ratios must match the theoretical composition of the decapeptide.

| Amino Acid | Expected Molar Ratio |

| Glutamic Acid (from pGlu) | 1 |

| Histidine | 1 |

| Tryptophan | 1 |

| Serine | 1 |

| Tyrosine | 1 |

| Glycine | 2 |

| Leucine | 1 |

| Arginine | 1 |

| Proline | 1 |

-

Hydrolysis: Place a precisely weighed amount of Gonadorelin (approx. 1 mg) into a hydrolysis tube. Add 6N HCl with a scavenger (e.g., phenol) to protect sensitive residues like Tyr and Trp. Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Derivatization: After hydrolysis, evaporate the acid. Reconstitute the amino acid mixture in a suitable buffer and derivatize using a reagent like phenylisothiocyanate (PITC) for UV detection.

-

Chromatography: Analyze the derivatized sample using a dedicated AAA analyzer or a standard RP-HPLC system with a C18 column.

-

Quantification: Run a standard mixture of amino acids with known concentrations to create a calibration curve. Calculate the molar quantity of each amino acid in the Gonadorelin sample and determine their integer ratios. The results must align with Table 2.

Part II: Higher-Order Structure – Conformation in Solution

While the primary sequence is fixed, the peptide's folding in solution—its secondary and tertiary structure—is dynamic and environmentally dependent. This conformation is what the biological receptor recognizes.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is an excellent, low-resolution technique for assessing the overall secondary structural elements of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the amide bonds in the peptide backbone.

Causality: Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. For Gonadorelin, which is a short and flexible peptide, studies indicate it exists predominantly as a random coil in aqueous solutions, lacking a fixed, ordered structure.[7] A significant deviation from this expected profile could indicate aggregation or interaction with formulation components.

| Secondary Structure | Characteristic Minima (nm) |

| α-Helix | ~222 nm and ~208 nm |

| β-Sheet | ~218 nm |

| Random Coil | ~195-200 nm |

-

Sample Preparation: Dissolve Gonadorelin in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a concentration of 0.1-0.2 mg/mL. The buffer must be optically transparent in the far-UV region.

-

Instrumentation: Use a calibrated CD spectropolarimeter.

-

Parameters:

-

Wavelength Range: 190 - 260 nm

-

Cuvette Pathlength: 1 mm

-

Temperature: 25 °C

-

Bandwidth: 1.0 nm

-

-

Data Acquisition: Record the spectrum, averaging multiple scans to improve the signal-to-noise ratio. A buffer blank spectrum must be recorded and subtracted.

-

Data Interpretation: The resulting spectrum for Gonadorelin should be characteristic of a random coil, with a strong minimum below 200 nm.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level 3D Structure

NMR is the most powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution.[8][9] It provides information on through-bond (via J-coupling) and through-space (via the Nuclear Overhauser Effect, NOE) proximities between atoms.

Causality: A series of 2D NMR experiments (COSY, TOCSY, NOESY) are performed. COSY and TOCSY are used to identify amino acid spin systems and achieve sequential assignment of all proton resonances.[10] The NOESY experiment is critical as it detects protons that are close in space (< 5 Å), even if they are far apart in the primary sequence.[11] These distance restraints are then used to calculate a family of 3D structures consistent with the experimental data.

Caption: General workflow for NMR-based peptide structure determination.[11]

-

Sample Preparation: Dissolve a high-purity Gonadorelin sample to a concentration of >0.5 mM in a suitable solvent system (typically 90% H₂O / 10% D₂O with a buffer, pH adjusted).[8][9] D₂O provides the lock signal for the spectrometer.

-

Instrumentation: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Data Acquisition: Sequentially acquire a set of 2D spectra at a constant temperature (e.g., 298 K):

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons close in 3D space. A mixing time of 150-300 ms is typical for peptides of this size.

-

-

Data Processing & Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Structure Calculation: Use the assigned NOE cross-peaks as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that represent the solution structure of Gonadorelin.

Part III: Physicochemical Integrity – Purity and Stability

A confirmed structure is meaningless if the product is impure. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating, quantifying, and isolating the target peptide from any synthesis-related impurities or degradation products.[12][13]

Causality: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (a gradient of water and an organic solvent like acetonitrile). Hydrophobic molecules are retained longer on the column. This allows for the separation of Gonadorelin from closely related impurities, such as deletion sequences or isomers, which may have only subtle differences in polarity.

Caption: Standard workflow of an RP-HPLC system for purity analysis.

-

Sample Preparation: Dissolve Gonadorelin accurately in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Instrumentation: A standard HPLC or UPLC system with a gradient pump, autosampler, and UV detector.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid in Water.[14]

-

Mobile Phase B: 0.1% TFA or Acetic Acid in Acetonitrile.[14]

-

Gradient: A linear gradient from ~5% B to ~55% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for Trp and Tyr side chains).[5]

-

Column Temperature: 30 °C.

-

-

System Suitability: Before analysis, inject a reference standard solution to verify system performance according to pharmacopeial standards (e.g., USP), checking parameters like theoretical plates, tailing factor, and reproducibility.[15]

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of Gonadorelin as the percentage of the main peak area relative to the total area of all peaks. Identify and quantify any impurities against qualified reference standards if available. The purity should typically be ≥98%.[5]

Conclusion: An Integrated, Self-Validating Framework

The structural characterization of this compound is a multi-faceted process where each technique provides a unique piece of the puzzle. Mass spectrometry and amino acid analysis definitively establish the primary structure. Circular dichroism and NMR spectroscopy provide crucial insights into the higher-order structure relevant to biological function. Finally, HPLC confirms the integrity and purity of the final product.

No single technique is sufficient. It is the congruence of data from these orthogonal methods that creates a self-validating system, providing the highest possible confidence in the identity, structure, and quality of the this compound drug substance. This rigorous, evidence-based approach is fundamental to the development of safe and effective peptide therapeutics.

References

-

Title: Gonadorelin Acetate - Peptides.gg Source: Peptides.gg URL: [Link]

-

Title: Gonadorelin acetate Source: AERU - University of Hertfordshire URL: [Link]

-

Title: A glimpse to gonadorelin Source: FLORE - University of Florence Institutional Repository URL: [Link]

-

Title: Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone Source: PubMed URL: [Link]

-

Title: Gonadorelin - Wikipedia Source: Wikipedia URL: [Link]

- Title: CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis Source: Google Patents URL

-

Title: USP Monographs: Gonadorelin Hydrochloride Source: USP-NF URL: [Link]

-

Title: Gonadorelin | C55H75N17O13 | CID 638793 Source: PubChem - NIH URL: [Link]

-

Title: Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. Source: Semantic Scholar URL: [Link]

-

Title: Circular dichroism study of the solution conformation of luteinizing hormone releasing hormone Source: ACS Publications URL: [Link]

-

Title: peptide nmr Source: University of Regensburg URL: [Link]

-

Title: Conformation of gonadotropin releasing hormone Source: PubMed URL: [Link]

-

Title: Gonadorelin Acetate Source: Pharmacopeia.cn URL: [Link]

-

Title: NMR Peptide Structure Analysis Source: Mtoz Biolabs URL: [Link]

-

Title: Structure Determination of Peptides by simple 2D NMR Spectroscopy Source: YouTube URL: [Link]

Sources

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Gonadorelin Acetate [drugfuture.com]

- 5. peptides.gg [peptides.gg]

- 6. medkoo.com [medkoo.com]

- 7. Conformation of gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. youtube.com [youtube.com]

- 12. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

Optimizing In Vitro Efficacy: The Dose-Response Dynamics of Gonadorelin Monoacetate in Pituitary Models

Executive Summary

Gonadorelin monoacetate is the synthetic acetate salt of the endogenous Gonadotropin-Releasing Hormone (GnRH).[1] In pituitary cell culture models, it serves as the gold-standard agonist for interrogating gonadotrope function. However, its utility is governed by a non-linear, biphasic dose-response relationship. Unlike stable small molecules, Gonadorelin triggers rapid receptor desensitization and downregulation upon continuous exposure.

This technical guide delineates the precise experimental conditions required to elicit physiological secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] It shifts the focus from simple "dosing" to "temporal dynamics," proving that in GnRH pharmacology, frequency is as critical as concentration.

Mechanistic Foundation: The Gq/11 Signaling Cascade

To optimize the dose-response, one must understand the machinery being actuated. This compound binds to the GnRH Receptor (GnRHR), a G protein-coupled receptor (GPCR) uniquely lacking a C-terminal tail in mammals, which influences its desensitization kinetics.[1]

The binding event triggers the G

-

The IP3 Branch: Rapid mobilization of intracellular Calcium (

), driving the immediate exocytosis of stored LH granules.[2] -

The DAG/PKC Branch: Activation of Protein Kinase C (PKC) and MAPK cascades (ERK1/2), which sustains secretion and upregulates subunit gene expression (

,

Visualization: GnRHR Signal Transduction

The following diagram illustrates the causality between Gonadorelin binding and the dual-phase release of gonadotropins.

Figure 1: The Gq/11-coupled signaling cascade activated by Gonadorelin in pituitary gonadotropes.[1][2][3][4][5][6][7]

Experimental Design Strategy

The validity of a dose-response curve depends entirely on the health and purity of the pituitary culture.

Cell Source and Isolation

-

Model: Anterior pituitary glands from male or diestrous female Sprague-Dawley rats (200–250g).[1]

-

Dissociation: Enzymatic dispersion using Collagenase Type II and Hyaluronidase is superior to Trypsin, which can cleave surface receptors and temporarily blunt sensitivity.

-

Recovery: Freshly isolated cells require a 48-72 hour recovery period in serum-containing medium to re-express GnRHRs lost during digestion.[1]

The "Serum-Shift" Protocol

While serum (FBS) is necessary for attachment, it contains undefined steroids and growth factors that alter baseline LH release.[1]

-

Step 1: Plate cells in DMEM + 10% FBS + Antibiotics.

-

Step 2: 24 hours prior to Gonadorelin treatment, switch to Serum-Free Defined Medium (DMEM + 0.1% BSA + Insulin/Transferrin/Selenium).[1]

-

Rationale: Albumin (BSA) prevents the hydrophobic peptide from sticking to the plasticware, while the absence of serum ensures the EC50 reflects the drug's potency, not steroid feedback.

The Dose-Response Profile

The relationship between Gonadorelin concentration and LH release is sigmoidal but time-dependent.[1]

Quantitative Parameters

| Parameter | Value Range | Mechanistic Insight |

| Threshold Dose | Minimal receptor occupancy required to trigger Ca2+ sparks.[1] | |

| EC50 | Represents high-affinity binding.[1] Shifts rightward if cells are desensitized. | |

| Emax (Maximal Response) | Saturation of receptors.[1] Doses above this do not increase secretion and accelerate downregulation. | |

| Desensitization Onset | > 30 mins (Continuous) | Continuous exposure causes receptor internalization (uncoupling).[1] |

The Desensitization Trap

A common error is treating cells with a high, static dose of Gonadorelin (e.g., 100 nM) for 24 hours.

-

Result: An initial spike in LH followed by a refractory period where secretion drops below baseline.

-

Correction: For long-term studies, use pulsatile delivery (e.g., 5-minute pulses every 60 minutes) or restrict static incubation to <4 hours.

Advanced Protocol: Static vs. Dynamic Perifusion

To accurately model the dose-response, one must choose between high-throughput screening (Static) and physiological fidelity (Perifusion).[1]

Workflow Visualization

The following diagram contrasts the standard static workflow with the advanced perifusion method required for investigating pulsatility.

Figure 2: Comparison of Static (Well-plate) vs. Dynamic (Perifusion) workflows for Gonadorelin assessment.[1]

Step-by-Step: Static Dose-Response Assay

-

Preparation: Prepare this compound stock (

M) in 0.1N Acetic Acid to ensure stability. Store at -80°C. -

Dilution: On the day of the assay, serially dilute in assay medium (DMEM + 0.1% BSA) to achieve final concentrations of

M to -

Induction: Aspirate wash media from cells and immediately add 500 µL of treatment media.

-

Incubation: Incubate for 3 hours at 37°C. (Note: 3 hours captures the cumulative acute release without significant degradation of the peptide).

-

Harvest: Collect supernatant and store at -20°C for RIA/ELISA analysis of LH/FSH.

-

Normalization: Lyse cells (e.g., with Triton X-100) to measure total protein or DNA.[1] Normalize LH secretion as "ng LH / µg protein" to account for well-to-well cell count variability.

References

-

Conn, P. M., & Rogers, D. C. (1980). Gonadotropin release from pituitary cultures following activation of endogenous ion channels. Endocrinology, 107(6), 2133-2134.[1]

-

Catt, K. J., et al. (1985). Hormonal regulation of gonadotropin-releasing hormone receptors and actions in the pituitary.[7][8][9][10] Journal of Steroid Biochemistry, 23(5), 677-689.

-

McArdle, C. A., et al. (2002).[6] Signaling, cycling and desensitization of gonadotropin-releasing hormone receptors.[9] Journal of Endocrinology, 173(1), 1-11.

-

PubChem. (2024).[1] Gonadorelin Acetate | C57H79N17O15.[11] National Library of Medicine.

-

Weiss, J., et al. (1990). Pulsatile gonadotropin-releasing hormone (GnRH) maintains the number of GnRH receptors in perifused pituitary cells.[1] Endocrinology, 126(5), 2664-2670.[1]

Sources

- 1. Gonadorelin - Wikipedia [en.wikipedia.org]

- 2. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gonadorelin Diacetate | C59H83N17O17 | CID 56841073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gonadotropin-Releasing Hormones | Oncohema Key [oncohemakey.com]

- 5. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 11. Gonadorelin Acetate | C57H79N17O15 | CID 11980076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Degradation of Gonadorelin Monoacetate in Aqueous Solutions

Executive Summary

Gonadorelin monoacetate, the synthetic acetate salt of the endogenous Gonadotropin-Releasing Hormone (GnRH), presents a complex stability profile in aqueous environments. While the decapeptide backbone is relatively robust compared to larger proteins, it is susceptible to specific hydrolytic cleavage, C-terminal deamidation, and oxidation of the Tryptophan residue.

Optimal stability is observed in a narrow pH window of 4.5 to 5.5 , with acetate buffers providing superior stabilization compared to phosphate or citrate systems. This guide details the mechanistic pathways of degradation, validated stress-testing protocols, and stability-indicating analytical methods required for robust formulation development.

Molecular Profile and Physicochemical Properties[1]